1-Boc-3-(4-Hydroxyphenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

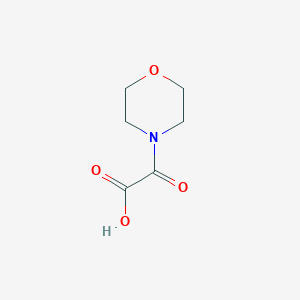

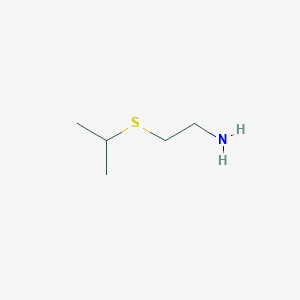

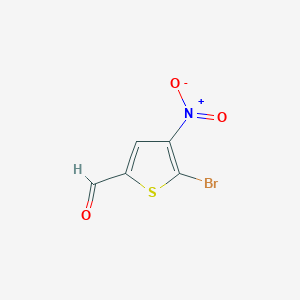

“1-Boc-3-(4-Hydroxyphenyl)piperazine” is a chemical compound with the molecular formula C15H22N2O3 . It is a derivative of piperazine, a common nitrogen heterocycle used in drug discovery .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-Boc-3-(4-Hydroxyphenyl)piperazine” is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Boc-3-(4-Hydroxyphenyl)piperazine” include its molecular weight of 278.35 . More detailed properties were not found in the search results.

科学的研究の応用

Medicinal Chemistry and Drug Discovery

Piperazines play a crucial role in drug development due to their prevalence in FDA-approved drugs. Boc-HPP’s structural features—such as the 1,4-relationship of its nitrogen atoms—enhance pharmacological profiles. Researchers have explored Boc-HPP derivatives for anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. Notably, Boc-HPP serves as a key component in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) .

C–H Functionalization

Recent advances in synthetic methods have expanded the structural diversity of piperazines. Notably, C–H functionalization of the carbon atoms in the piperazine ring has gained attention. Researchers have developed efficient protocols to introduce substituents at various positions, enabling the synthesis of functionalized piperazines . For example, photoredox-catalyzed C–H arylation has been employed to access α-heteroarylated piperazines .

Synthesis of Ketoconazole and Analogues

Boc-HPP serves as a building block in the multi-step synthesis of ketoconazole, a widely used antifungal medication. Researchers have also explored its derivatives, including 1,2,4-triazole and thiazole analogs .

Dual-Response Fluorescent Probe

Researchers have utilized Boc-HPP to construct a dual-response fluorescent probe. This probe detects copper (II) ions and hydrogen sulfide (H2S) in cells. The increased copper-dependent cytotoxicity in the presence of H2S has been investigated using this innovative probe .

Ring Formation and Cyclization

Boc-HPP derivatives have been employed in ring formation reactions. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines, which can subsequently undergo selective intramolecular cyclization reactions .

Safety and Hazards

将来の方向性

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on the C–H functionalization of the carbon atoms of the piperazine ring .

特性

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-9-8-16-13(10-17)11-4-6-12(18)7-5-11/h4-7,13,16,18H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFREXHZVUBIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587713 |

Source

|

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

CAS RN |

889956-81-4 |

Source

|

| Record name | tert-Butyl 3-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)